![molecular formula C16H16FNO3 B5672964 2-(2-fluorophenoxy)-N-(2-methoxybenzyl)acetamide](/img/structure/B5672964.png)
2-(2-fluorophenoxy)-N-(2-methoxybenzyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(2-fluorophenoxy)-N-(2-methoxybenzyl)acetamide involves intricate chemical reactions, often utilizing fluorinated and methoxybenzyl precursors. For instance, the compound N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide was synthesized for radioligand applications, highlighting the use of fluoromethoxy and methoxybenzyl groups in complex molecular constructions (Zhang et al., 2005). Such synthetic strategies are pivotal for developing molecules with specific functional properties.
Molecular Structure Analysis
Molecular structure analysis of compounds like 2-(2-fluorophenoxy)-N-(2-methoxybenzyl)acetamide often involves various spectroscopic and crystallographic techniques. The structure elucidation provides insights into the spatial arrangement of the molecule, critical for understanding its reactivity and interaction with biological targets. For example, the synthesis and crystal structure analysis of related compounds have been conducted to comprehend their molecular frameworks and potential intermolecular interactions, as seen in the work by Geetha et al. (2023), where 2-(2-formylphenoxy)acetamide was studied for its structural characteristics (Geetha, Sribalan, & Lakshmi, 2023).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-14-8-4-2-6-12(14)10-18-16(19)11-21-15-9-5-3-7-13(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWLNHICYTKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide |
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